molecular formula C13H11N3O2S3 B2494583 N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide CAS No. 2034389-78-9

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2494583
CAS No.: 2034389-78-9
M. Wt: 337.43
InChI Key: HLMIXJQQMMVJGH-UHFFFAOYSA-N
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Description

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery, combining a thiophene-sulfonamide core with a pyrazine linker. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide range of therapeutic agents . Simultaneously, the thiophene ring is a privileged pharmacophore, ranked highly among U.S. FDA-approved drugs for its versatile role in enhancing drug-receptor interactions and improving metabolic stability . This molecular architecture suggests potential for diverse biological activities. Researchers can leverage this compound as a key intermediate or precursor in the development of novel bioactive molecules. Its structure is particularly relevant for exploring inhibition of enzymatic targets, given that many sulfonamide-based drugs act as enzyme inhibitors . The presence of multiple nitrogen and sulfur atoms also makes it a valuable scaffold for constructing complex heterocyclic systems for high-throughput screening and lead optimization campaigns. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers focusing on oncology, infectious diseases, or neuroscience may find this compound especially useful. The thiophene moiety is found in compounds with reported anticancer, antimicrobial, and anti-inflammatory properties . Furthermore, the sulfonamide group is present in drugs targeting conditions from bacterial infections to inflammation and glaucoma . This combination offers a versatile template for designing and synthesizing new chemical entities to probe biological pathways and develop potential therapies.

Properties

IUPAC Name

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S3/c17-21(18,12-4-2-8-20-12)16-9-10-13(15-6-5-14-10)11-3-1-7-19-11/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMIXJQQMMVJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:

  • Formation of 3-(thiophen-2-yl)pyrazin-2-ylmethyl chloride: This intermediate is typically prepared by reacting 3-(thiophen-2-yl)pyrazin-2-ol with thionyl chloride.

  • Nucleophilic Substitution Reaction: The intermediate is then reacted with thiophene-2-sulfonamide in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include using continuous flow reactors, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace functional groups in the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) or amines, and bases like triethylamine (Et₃N) are typically employed.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, often with different functional groups.

  • Substitution Products: Substituted derivatives where different nucleophiles have replaced original functional groups.

Scientific Research Applications

Medicinal Chemistry

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide has been investigated for its potential therapeutic properties, including:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it was tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations (MIC values ranging from 0.22 to 0.25 μg/mL) .
  • Anticancer Potential : The compound is being explored for its anticancer activity, with preliminary studies indicating that it may inhibit tumor growth through specific molecular pathways .

Material Science

The unique electronic properties of this compound make it a candidate for use in organic semiconductors. Its ability to act as a building block for more complex materials can lead to advancements in electronic devices and sensors .

Case Study 1: Antimicrobial Evaluation

In a study published in ACS Omega, this compound was evaluated for its antimicrobial efficacy against clinical isolates. The results indicated that not only did the compound exhibit bactericidal activity, but it also inhibited biofilm formation, which is crucial for treating chronic infections .

Case Study 2: Synthesis and Characterization

A detailed synthesis route was reported where the compound was synthesized using a multi-step process involving condensation reactions with thiophene derivatives. The final products were characterized using NMR and mass spectrometry, confirming their structures and purity .

Mechanism of Action

The exact mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, thiophene derivatives can interact with various molecular targets, such as enzymes or receptors, leading to biological effects. The sulfonamide group may play a role in binding to specific proteins or enzymes, influencing their activity.

Comparison with Similar Compounds

Structural Features and Molecular Design

The target compound shares a sulfonamide-thiophene scaffold with several analogs, but its pyrazine-thiophene hybrid core distinguishes it from others. Key structural comparisons include:

Compound Core Structure Key Substituents Molecular Weight Biological Target
Target Compound Pyrazine-thiophene Thiophene-2-sulfonamide Not specified Unknown
Compound 94 Benzo[d]thiazole-thiophene 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonamide ~450–500 g/mol Anthrax Lethal Factor
Compound 9 Thiophene-sulfonamide 5-Cyanopyrimidin-2-yl ~500–550 g/mol Angiotensin AT2 Receptor
N-(3-Acetylphenyl)thiophene-2-sulfonamide Thiophene-sulfonamide 3-Acetylphenyl 281.35 g/mol Not specified
  • Pyrazine vs.
  • Sulfonamide Group Variations: The thiophene-2-sulfonamide group in the target compound contrasts with substituted benzene sulfonamides (e.g., Compound 87 with morpholinosulfonyl ) or heteroaromatic sulfonamides (e.g., Compound 97 with isoxazole ). These differences influence solubility and target binding.

Physicochemical Properties

  • NMR Data :

    • Compounds 85–93 exhibit characteristic sulfonamide proton shifts at δ 10.5–12.0 ppm, reflecting strong deshielding. The target compound’s pyrazine-thiophene system may further downfield-shift adjacent protons due to electron withdrawal.
    • Dihedral angles between aromatic rings (e.g., 8.5–13.5° in N-(2-nitrophenyl)thiophene-2-carboxamide ) suggest moderate planarity, which could influence π-π stacking in the target compound.
  • Solubility and Stability :

    • Sulfonamide groups generally enhance aqueous solubility, but bulky substituents (e.g., Compound 99’s 5-(2-(methylthio)pyrimidin-4-yl) group ) reduce it. The pyrazine core may improve solubility relative to benzo[d]thiazole analogs.

Crystallographic and Conformational Analysis

  • Crystal Packing : Weak C–H⋯O/S interactions dominate in analogs like N-(2-nitrophenyl)thiophene-2-carboxamide . The target compound’s pyrazine ring may introduce additional hydrogen-bonding sites (N–H⋯N), altering crystal morphology.
  • Dihedral Angles : Planarity between aromatic rings (e.g., 9.7° in N-(2-nitrophenyl)furan-2-carboxamide ) correlates with bioactivity. The target compound’s conformation will depend on steric effects from its methylene bridge.

Biological Activity

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various therapeutic potentials.

Structural Overview

The molecular formula for this compound is C13H11N3O2S3C_{13}H_{11}N_{3}O_{2}S_{3}, with a molecular weight of approximately 337.4 g/mol. The compound features a thiophene ring and a pyrazine moiety, which are known for their diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of Pyrazine Ring: Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of Thiophene Ring: Utilizing cross-coupling reactions such as Suzuki or Stille coupling.
  • Attachment of Sulfonamide Group: This can be achieved through the reaction of thiophene derivatives with sulfonamides under suitable conditions.

Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

Antimicrobial Activity

Studies have shown that compounds containing thiophene and pyrazine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene have been reported to show effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Data

CompoundMIC (µg/mL)Target Organisms
7b0.22Staphylococcus aureus
7b0.25Escherichia coli
5a0.30Bacillus subtilis

Anti-inflammatory Activity

Thiophene derivatives have shown promising anti-inflammatory effects. For example, certain compounds were able to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-8 in vitro . The mechanism often involves modulation of signaling pathways related to inflammation, including NF-ĸB and ERK pathways.

Antioxidant Properties

Research indicates that N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene compounds may possess antioxidant activities, as demonstrated in DPPH radical scavenging assays . These activities are crucial for mitigating oxidative stress-related diseases.

The biological mechanisms through which N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene exerts its effects are multifaceted:

  • Enzyme Inhibition: The compound may act by inhibiting key enzymes involved in microbial metabolism or inflammatory processes.
  • Receptor Modulation: It could bind to specific receptors, modulating their activity and affecting downstream signaling pathways.
  • Radical Scavenging: The presence of electron-rich thiophene and pyrazine rings may facilitate the neutralization of free radicals.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • In Vivo Studies: Animal models have shown that thiophene-containing compounds can reduce inflammation in conditions such as asthma .
  • Computational Studies: Molecular docking simulations suggest strong binding affinities to targets involved in antimicrobial resistance, indicating potential for development into new antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

  • Intermediate Preparation : Formation of the pyrazine-thiophene core via coupling reactions (e.g., Suzuki-Miyaura for thiophene-pyrazine linkage) .
  • Sulfonamide Formation : Reacting the methylpyrazine intermediate with thiophene-2-sulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane) .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. Which spectroscopic techniques are essential for characterizing the structure and purity of This compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry and functional groups (e.g., sulfonamide -SO2_2NH- at δ 3.1–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% for biological assays) .

Q. What are the primary challenges in synthesizing This compound, and how can they be mitigated?

  • Methodological Answer :

  • Side Reactions : Competing sulfonation at alternative sites can occur; controlled stoichiometry and low temperatures minimize this .
  • Purification Difficulties : Use gradient elution in column chromatography (e.g., hexane/ethyl acetate to DCM/methanol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of This compound?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) for coupling efficiency in thiophene-pyrazine formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling reactivity .
  • Temperature Control : Lower temperatures (0–5°C) reduce side-product formation during sulfonation .

Q. What computational methods are suitable for analyzing the electronic structure and potential reactivity of This compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites (e.g., B3LYP/6-31G* basis set) .
  • Molecular Dynamics (MD) : Simulate solvation effects on sulfonamide group reactivity .
  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

Q. How can X-ray crystallography resolve structural ambiguities in This compound?

  • Methodological Answer :

  • Data Collection : Use SHELX for structure solution and refinement; collect high-resolution (<1.0 Å) data .
  • Anisotropic Displacement Parameters : Analyze thermal motion to confirm sulfonamide conformation .
  • Validation Tools : Apply WinGX for geometry analysis (e.g., bond angles, torsional strain) .

Q. What strategies can address contradictions in spectroscopic data for This compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare NMR with IR (e.g., sulfonamide S=O stretches at 1150–1350 cm1^{-1}) .
  • Isotopic Labeling : Use 15^{15}N-labeled intermediates to clarify ambiguous NMR signals .
  • Crystallographic Confirmation : Resolve discrepancies via single-crystal X-ray diffraction .

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